molecular formula C18H13BrO4 B2821059 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate CAS No. 859789-71-2

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2821059
CAS No.: 859789-71-2
M. Wt: 373.202
InChI Key: MCCHWPVHVGWMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and an acetate ester linked to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

For instance, indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate may also interact with its targets in a similar manner, leading to diverse biological effects.

Biochemical Pathways

It’s known that many bioactive compounds can influence a variety of biochemical pathways, leading to downstream effects

Result of Action

Given the potential biological activities of similar compounds , it’s likely that this compound could have a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 4-bromobenzaldehyde with 4-methylcoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the bromophenyl group, resulting in different biological activities.

    3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.

    3-(4-fluorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate: Contains a fluorine atom, which affects its electronic properties and interactions.

Uniqueness

The presence of the bromophenyl group in 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

[3-(4-bromophenyl)-4-methyl-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO4/c1-10-15-8-7-14(22-11(2)20)9-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCHWPVHVGWMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.